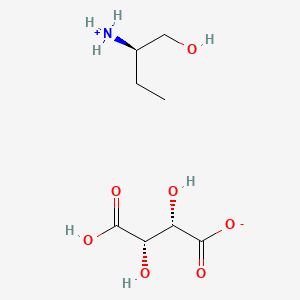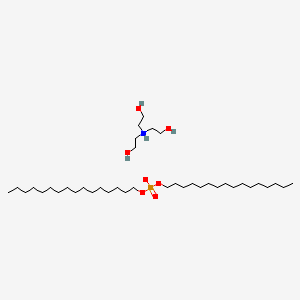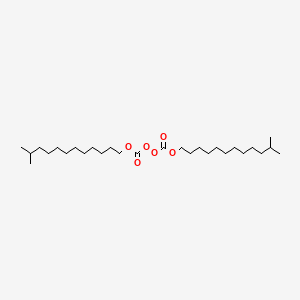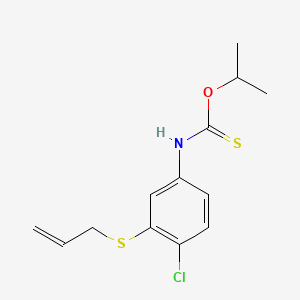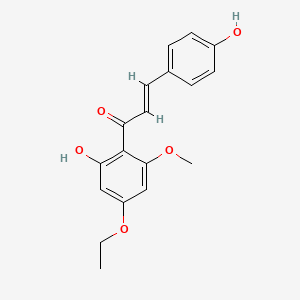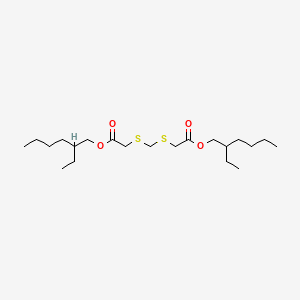
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a chlorine atom at the 7th position and a methyl group at the 1st position. Additionally, it has an amino group attached to the 4th position of the quinoline ring, which is further connected to a phenol group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline ring system. This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The resulting quinoline derivative is then chlorinated at the 7th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Next, the methylation of the quinoline ring at the 1st position can be carried out using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH). The amino group is introduced at the 4th position through a nucleophilic substitution reaction using ammonia (NH3) or an amine derivative. Finally, the phenol group is attached to the amino group via a coupling reaction using reagents like phenol and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and reproducible results. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways may vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-1-methylquinoline: Lacks the amino and phenol groups, resulting in different chemical and biological properties.
4-Aminoquinoline: Lacks the chlorine and methyl groups, leading to variations in its reactivity and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
4-((7-Chloro-1-methyl-1lambda(5)-quinolin-4-yl)amino)phenol is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom, methyl group, amino group, and phenol group in the quinoline ring system allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Propiedades
Número CAS |
24616-93-1 |
|---|---|
Fórmula molecular |
C16H14ClN2O+ |
Peso molecular |
285.75 g/mol |
Nombre IUPAC |
4-[(7-chloro-1-methylquinolin-1-ium-4-yl)amino]phenol |
InChI |
InChI=1S/C16H13ClN2O/c1-19-9-8-15(14-7-2-11(17)10-16(14)19)18-12-3-5-13(20)6-4-12/h2-10,20H,1H3/p+1 |
Clave InChI |
IPYDEOKUKGINPO-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1=C2C=C(C=CC2=C(C=C1)NC3=CC=C(C=C3)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





